N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide: is an organic compound characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide typically involves the following steps:
Acetylation: The initial step involves the acetylation of 3-aminophenyl with acetic anhydride to form 3-(acetylamino)phenyl.
Amidation: The acetylated product is then reacted with 3-cyclohexylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, facilitating binding to enzymes or receptors. The cyclohexylpropanamide moiety contributes to the compound’s hydrophobic interactions, enhancing its affinity for lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-[3-(acetylamino)phenyl]-3-phenylacrylamide
- N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide
- N-[3-(acetylamino)phenyl]-4-chlorobenzamide
Comparison:
- N-[3-(acetylamino)phenyl]-3-phenylacrylamide: This compound has a phenylacrylamide moiety instead of a cyclohexylpropanamide, which may alter its hydrophobic interactions and binding affinity.
- N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide: The presence of a thienyl group introduces sulfur, potentially affecting the compound’s electronic properties and reactivity.
- N-[3-(acetylamino)phenyl]-4-chlorobenzamide: The chlorobenzamide moiety may enhance the compound’s electrophilicity, influencing its reactivity in substitution reactions.
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide stands out due to its unique combination of an acetylamino group and a cyclohexylpropanamide moiety, which imparts distinct physicochemical properties and potential biological activities.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)18-15-8-5-9-16(12-15)19-17(21)11-10-14-6-3-2-4-7-14/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYDFZGKDSJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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